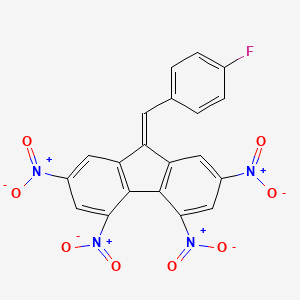
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
Overview
Description
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by the presence of a fluorobenzylidene group and multiple nitro groups attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde is reacted with 2,4,5,7-tetranitrofluorene under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzylidene moiety.
Scientific Research Applications
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of advanced materials, including explosives and dyes, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorobenzylidene groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-nitrobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-chlorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-methylbenzylidene)-2,4,5,7-tetranitro-9H-fluorene
Uniqueness
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-[(4-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9FN4O8/c21-11-3-1-10(2-4-11)5-14-15-6-12(22(26)27)8-17(24(30)31)19(15)20-16(14)7-13(23(28)29)9-18(20)25(32)33/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRLISSDKRZTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9FN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


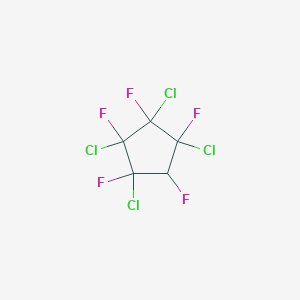

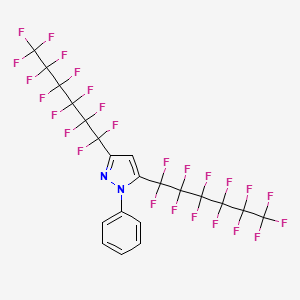
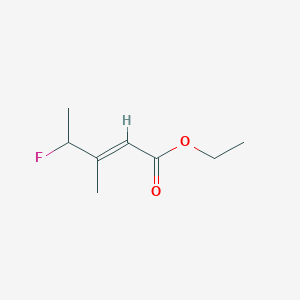
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)
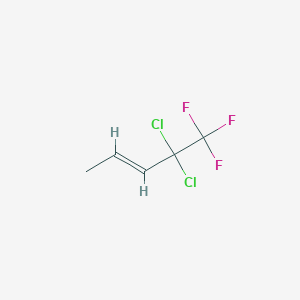
![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)

![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)

![N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide](/img/structure/B3040859.png)
![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)
![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)
